N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentanecarboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxy group, and a phenylcyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Phenylcyclopentane Carboxamide Moiety:
Industrial Production Methods
Industrial production of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: It is studied for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: A simpler derivative with similar structural features but lacking the phenylcyclopentane moiety.
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide: Another derivative with a different substituent on the benzothiazole ring.
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide: A derivative with a thiophene ring instead of the phenylcyclopentane moiety.
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the phenylcyclopentane moiety, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20N2O2S/c1-24-15-9-10-16-17(13-15)25-19(21-16)22-18(23)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23) |
InChI Key |
QIRIWNLERPNKMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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